Cas no 375-80-4 (1,6-Diiodoperfluorohexane)

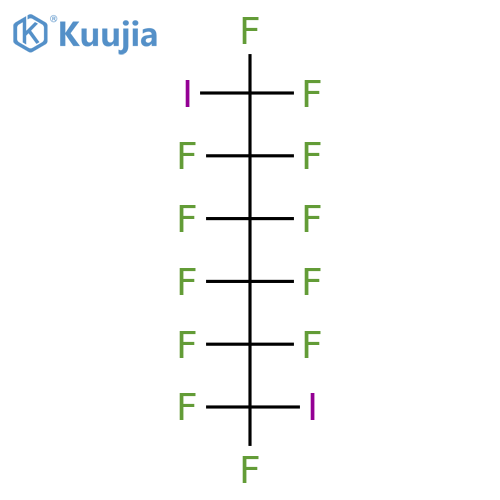

1,6-Diiodoperfluorohexane structure

商品名:1,6-Diiodoperfluorohexane

1,6-Diiodoperfluorohexane 化学的及び物理的性質

名前と識別子

-

- Dodecafluoro-1,6-diiodohexane

- 1,6-Diiodoperfluorohexane

- 1,6-Diiodododecafluorohexane~Dodecafluoro-1,6-diiodohexane

- 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodohexane

- 1,6-Diiodododecafluorohexane

- Perfluoro-1,6-diiodohexane

- 1,6-Diiododecafluorohexane

- JOQDDLBOAIKFQX-UHFFFAOYSA-N

- Hexane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodo-

- C6F12I2

- 1919AE

- A

- AB1011071

- EINECS 206-794-7

- D2333

- DTXSID90190949

- FT-0607005

- AKOS015853706

- NS00011020

- SCHEMBL51180

- MFCD00042264

- D83410

- T7E2MA3AD2

- 1,6-Diiodoperfluorohexane, 96%

- UNII-T7E2MA3AD2

- METHYL4-(3-PYRIDINYL)BENZOATE

- 375-80-4

- 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1,6-diiodo-hexane

- DB-049140

- DTXCID80113440

- 206-794-7

-

- MDL: MFCD00042264

- インチ: 1S/C6F12I2/c7-1(8,3(11,12)5(15,16)19)2(9,10)4(13,14)6(17,18)20

- InChIKey: JOQDDLBOAIKFQX-UHFFFAOYSA-N

- ほほえんだ: IC(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F

- BRN: 1822186

計算された属性

- せいみつぶんしりょう: 553.79000

- どういたいしつりょう: 553.79

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 2,357 g/cm3

- ゆうかいてん: 25-30 °C(lit.)

- ふってん: 115°C/100mmHg(lit.)

- フラッシュポイント: 195 °F

- 屈折率: 1.398

- PSA: 0.00000

- LogP: 5.58320

- ようかいせい: 使用できません

- かんど: Light Sensitive

1,6-Diiodoperfluorohexane セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- WGKドイツ:3

- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R36/38

- ちょぞうじょうけん:0-10°C

- セキュリティ用語:S26;S36

1,6-Diiodoperfluorohexane 税関データ

- 税関コード:2903799090

- 税関データ:

中国税関コード:

2903799090概要:

2903799090他の非環状炭化水素ハロゲン化誘導体(2種以上の異なるハロゲンを含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

要約:

2903799090は、2つ以上の異なるハロゲンを含む非環状炭化水素のハロゲン化誘導体である。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,6-Diiodoperfluorohexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM343276-1g |

1,6-Diiodoperfluorohexane |

375-80-4 | 95%+ | 1g |

$90 | 2023-02-02 | |

| TRC | D492508-5g |

1,6-Diiodoperfluorohexane |

375-80-4 | 5g |

$ 276.00 | 2023-09-07 | ||

| Apollo Scientific | PC2967-1g |

Perfluoro-1,6-diiodohexane |

375-80-4 | 98% | 1g |

£60.00 | 2024-07-20 | |

| TRC | D492508-1g |

1,6-Diiodoperfluorohexane |

375-80-4 | 1g |

$ 74.00 | 2023-09-07 | ||

| Apollo Scientific | PC2967-5g |

Perfluoro-1,6-diiodohexane |

375-80-4 | 98% | 5g |

£125.00 | 2025-02-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21654-2g |

1,6-Diiodoperfluorohexane, 97% |

375-80-4 | 97% | 2g |

¥1024.00 | 2023-03-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155437-10g |

1,6-Diiodoperfluorohexane |

375-80-4 | >98.0%(GC) | 10g |

¥1853.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155437-1g |

1,6-Diiodoperfluorohexane |

375-80-4 | >98.0%(GC) | 1g |

¥261.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155437-25g |

1,6-Diiodoperfluorohexane |

375-80-4 | >98.0%(GC) | 25g |

¥4326.90 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BN462-5g |

1,6-Diiodoperfluorohexane |

375-80-4 | 98.0%(GC) | 5g |

¥1674.0 | 2022-06-10 |

1,6-Diiodoperfluorohexane 関連文献

-

1. Complexation and photoinduced electron-transfer reaction between perfluoroalkyl iodides and N,N,N′,N′-tetramethylphenylene-1,4-diamine, anilines and piperazinesQing-Yun Chen,Zhan-Ting Li,Cheng-Min Zhou J. Chem. Soc. Perkin Trans. 1 1993 2457

-

Hideaki Ono,Junpei Miyake,Shigehumi Shimada,Makoto Uchida,Kenji Miyatake J. Mater. Chem. A 2015 3 21779

-

Chaojie Li,Jiannan Cheng,Yi Zhang,Qing Yu,Zhiru Yuan,Weiwei He,Xiaoguang Bao,Lifen Zhang,Zhenping Cheng Polym. Chem. 2023 14 3718

-

Chaojie Li,Jiannan Cheng,Yi Zhang,Qing Yu,Zhiru Yuan,Weiwei He,Xiaoguang Bao,Lifen Zhang,Zhenping Cheng Polym. Chem. 2023 14 3718

-

Jean-Fran?ois Gohy,Nathalie Lefèvre,Cécile D'Haese,Stephanie Hoeppener,Ulrich S. Schubert,Georges Kostov,Bruno Améduri Polym. Chem. 2011 2 328

375-80-4 (1,6-Diiodoperfluorohexane) 関連製品

- 375-72-4(Nonafluoro-1-butanesulfonyl Fluoride)

- 423-62-1(Perfluoro-1-iododecane)

- 507-63-1(Perfluorooctyl iodide)

- 638-79-9(Perfluoroamyl Iodide)

- 355-43-1(Perfluorohexyl iodide)

- 375-50-8(1,4-Diiodooctafluorobutane)

- 423-39-2(Perfluorobutyliodide)

- 307-60-8(Perfluorododecyl iodide)

- 335-67-1(Perfluorooctanoic Acid)

- 335-70-6(1,8-Diiodoperfluorooctane)

推奨される供給者

Amadis Chemical Company Limited

(CAS:375-80-4)1,6-Diiodoperfluorohexane

清らかである:99%

はかる:10g

価格 ($):269.0

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

(CAS:375-80-4)1,6-Diiodododecafluorohexane

清らかである:99%

はかる:Gram-Ton

価格 ($):問い合わせ